butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Catalog No.
S3013428
CAS No.
845629-13-2
M.F
C19H24N4O3
M. Wt
356.426
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[...

CAS Number

845629-13-2

Product Name

butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

IUPAC Name

butan-2-yl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Molecular Formula

C19H24N4O3

Molecular Weight

356.426

InChI

InChI=1S/C19H24N4O3/c1-4-12(2)26-19(24)15-16-18(23(17(15)20)10-7-11-25-3)22-14-9-6-5-8-13(14)21-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3

InChI Key

BEVALHYHVIAHLT-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N

solubility

not available

Biochemistry & Pharmacology

Application Summary: Compounds like sec-butyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are often explored for their potential pharmacological properties. For example, similar compounds have been identified as activators of the enzyme SIRT1, which is involved in aging and longevity .

Methods: Typically, these compounds would be synthesized and then tested in vitro for their activity against a range of enzymes or receptors. The assays might involve measuring the activation or inhibition of the target proteins using fluorescence, luminescence, or absorbance-based readouts.

Results: The outcomes of such studies could include the identification of lead compounds for further drug development. Quantitative data would involve IC50 values, which represent the concentration of the compound required to inhibit a biological process by half.

Microbiology

Application Summary: Quinoxaline derivatives have shown antimicrobial and antibacterial activities. They could be tested against various bacterial strains to assess their efficacy as potential antibiotics .

Methods: This would involve culturing bacteria in the presence of the compound and measuring growth inhibition. Methods like minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays would be used.

Results: Results would show the concentrations at which the compound inhibits and kills the bacteria, providing a basis for comparing its effectiveness to existing antibiotics.

Chemical Synthesis

Application Summary: The compound’s synthesis itself is of interest in the field of organic chemistry, where new methods of creating complex molecules are constantly being developed .

Methods: Synthesis would likely involve palladium-catalyzed reactions with internal alkyne moieties, as well as other steps like cyclization and functional group transformations.

Results: The yield and purity of the synthesized compound would be key outcomes, along with any novel techniques developed during the process.

Enzymology

Application Summary: Enzymologists might study how these compounds affect enzyme activity, potentially leading to new insights into enzyme regulation or the development of enzyme inhibitors .

Methods: Assays to measure enzyme activity in the presence of the compound, such as kinetic studies to determine how the compound affects the rate of reaction.

Results: Data would include changes in enzyme activity, with potential identification of non-competitive inhibitors of target enzymes.

Antioxidant Research

Scientific Field: Biochemistry and Molecular Medicine

Application Summary: Quinoxaline derivatives have been proposed as scaffolds for designing antioxidant compounds due to their potent scavenging activities of hydroxyl radicals .

Methods: Research might involve evaluating the compound’s ability to inhibit lipid peroxidation using assays like the TBARS assay (thiobarbituric acid reactive substances).

Results: The effectiveness of the compound as an antioxidant would be measured by its capacity to prevent oxidative damage, quantified by reduced levels of lipid peroxides.

Antiviral Studies

Scientific Field: Virology

Application Summary: Some quinoxaline derivatives show high anti-viral activities, which could make them candidates for antiviral drug development .

Methods: The compound’s antiviral activity could be assessed using plaque reduction assays or viral replication assays in cell cultures.

Results: Results would include the compound’s IC50 value against specific viruses, indicating its potency as an antiviral agent.

Anti-inflammatory Research

Scientific Field: Immunology

Application Summary: Quinoxaline derivatives have displayed anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .

Methods: In vivo and in vitro studies to evaluate the compound’s effect on inflammatory markers, such as cytokines, using ELISA or Western blotting.

Results: A decrease in the production of inflammatory cytokines or other markers would indicate the compound’s potential as an anti-inflammatory agent.

Cancer Research

Scientific Field: Oncology

Application Summary: Certain quinoxaline derivatives have been identified as tyrosine kinase inhibitors with in vivo efficacy in human breast cancer xenografts .

Methods: Testing the compound’s cytostatic activity against cancer cell lines using MTT or cell proliferation assays.

Results: Data would show the compound’s efficacy in inhibiting cancer cell growth, with potential IC50 values indicating its potency.

Neuropharmacology

Scientific Field: Neuroscience

Application Summary: The compound could be investigated for its effects on central nervous system targets, potentially leading to new treatments for neurological disorders .

Methods: Assays to measure the compound’s binding affinity to neurotransmitter receptors or its impact on neuronal signaling pathways.

Results: Outcomes might include altered neurotransmitter levels or changes in neuronal activity, providing insights into the compound’s neuropharmacological profile.

Enzyme Inhibition Studies

Scientific Field: Biochemistry

Application Summary: The compound might serve as an inhibitor for specific enzymes, contributing to the understanding of enzyme mechanisms or the development of new drugs .

Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C19H24N4O3C_{19}H_{24}N_{4}O_{3}. This compound features a pyrroloquinoxaline structure, which is characterized by a fused pyrrole and quinoxaline ring system. The presence of the butan-2-yl group and the 3-methoxypropyl substituent contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may confer various pharmacological effects.

The chemical reactivity of butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be explored through various synthetic pathways. Typical reactions may include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for further functionalization of the molecule.
  • Esterification: The carboxylate moiety can react with alcohols to form esters, which could enhance solubility and bioavailability.
  • Cyclization Reactions: The compound may undergo cyclization under specific conditions, potentially leading to new derivatives with altered biological activities.

Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promise in various biological assays:

  • Antimicrobial Activity: Quinoxaline derivatives are known for their antimicrobial properties, making this compound a candidate for further investigation against bacterial strains.
  • Antioxidant Properties: Research indicates that compounds with similar structures exhibit potent scavenging activities against free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects: Some studies have indicated that quinoxaline derivatives may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The synthesis of butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves several key steps:

  • Formation of the Quinoxaline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The butan-2-yl and 3-methoxypropyl groups can be introduced via nucleophilic substitution or coupling reactions.
  • Carboxylation: The final step often involves the introduction of the carboxylate group, which may require specific reagents or conditions to ensure high yield and purity.

These methods are often optimized to enhance efficiency and reduce by-products.

Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has potential applications in several fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections, inflammation, and possibly cancer.
  • Chemical Research: As a unique structure, it serves as a scaffold for synthesizing new compounds with varied biological activities.
  • Biochemical Studies: It could be used in enzyme activity assays or as a probe in cellular signaling studies due to its ability to interact with specific biological targets.

Studies investigating the interactions of butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate with biological macromolecules are crucial for understanding its mechanism of action. These may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to target receptors or enzymes.
  • Kinetic Studies: Analyzing how the presence of this compound affects reaction rates in enzymatic processes.
  • Cellular Uptake Studies: Investigating how efficiently cells absorb the compound and its subsequent effects on cellular functions.

Several compounds share structural features with butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Butyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylateSimilar quinoxaline core; different substituentsPotentially different pharmacological profiles due to phenolic group
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateShares core structure; different alkene substituentMay exhibit distinct reactivity patterns
2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalineVariation in ring structure and substituentsDifferences in biological activity due to structural variations

The uniqueness of butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate lies in its specific combination of functional groups and structural characteristics that may influence its interaction with biological systems differently than its analogs.

XLogP3

3

Dates

Last modified: 08-17-2023

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